molecular formula C21H14O6 B14771363 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B14771363
M. Wt: 362.3 g/mol
InChI Key: XXJHTGVYMCCFAQ-UHFFFAOYSA-N
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Description

5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C27H18O6. This compound is known for its unique structure, which includes three carboxylic acid groups attached to a benzene ring system. It is commonly used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable structures with various metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves a multi-step process. One common method includes the following steps :

    Starting Material: 1,3,5-tris(4-methylphenyl)benzene.

    Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water medium at 170°C for 24 hours.

    Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly basic pH.

    Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the product.

    Purification: The solid product is filtered and dried under vacuum to obtain the final compound with a yield of approximately 76%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more carboxylic acid groups, while reduction may produce alcohols .

Scientific Research Applications

5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand that coordinates with metal ions to form a porous structure capable of gas storage and separation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its three carboxylic acid groups attached to a benzene ring system, which allows it to form more complex and stable structures compared to its simpler counterparts. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H14O6/c22-19(23)13-6-4-12(5-7-13)14-2-1-3-15(8-14)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

XXJHTGVYMCCFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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